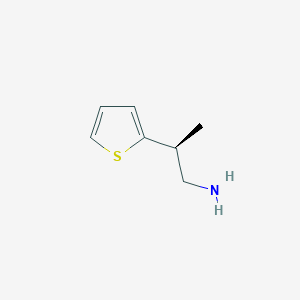

(S)-2-(Thiophen-2-yl)propan-1-amine

Description

Properties

Molecular Formula |

C7H11NS |

|---|---|

Molecular Weight |

141.24 g/mol |

IUPAC Name |

(2S)-2-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C7H11NS/c1-6(5-8)7-3-2-4-9-7/h2-4,6H,5,8H2,1H3/t6-/m0/s1 |

InChI Key |

FWRBHKLKOBUBEQ-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](CN)C1=CC=CS1 |

Canonical SMILES |

CC(CN)C1=CC=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Asymmetric Synthesis: One common method for synthesizing (S)-2-(Thiophen-2-yl)propan-1-amine involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For example, the reduction of 2-(Thiophen-2-yl)propan-1-one with a chiral borane reagent can yield the desired amine with high enantiomeric purity.

Reductive Amination: Another approach is the reductive amination of 2-(Thiophen-2-yl)propanal with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: (S)-2-(Thiophen-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Imines, oximes

Reduction: Secondary amines, tertiary amines

Substitution: N-alkylated or N-acylated derivatives

Scientific Research Applications

(S)-2-(Thiophen-2-yl)propan-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-2-(Thiophen-2-yl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between (S)-2-(Thiophen-2-yl)propan-1-amine and related compounds:

Stereochemical Considerations

The (S)-enantiomer of 2-(thiophen-2-yl)propan-1-amine may exhibit distinct receptor-binding profiles compared to its (R)-counterpart. For example, (S)-1-phenylpropan-2-amine (amphetamine) demonstrates higher CNS activity than the (R)-form, highlighting the importance of chirality in pharmacological efficacy .

Physicochemical Properties

Q & A

Q. What are the established synthetic routes for enantioselective preparation of (S)-2-(Thiophen-2-yl)propan-1-amine?

The synthesis of chiral amines like this compound typically employs asymmetric catalysis or chiral resolution. For example:

- Asymmetric Alkylation : Alkylation of thiophene derivatives with chiral auxiliaries (e.g., Evans oxazolidinones) can yield enantiomerically pure products. Similar methods are used for adamantyl-substituted amines (see ).

- Enzymatic Resolution : Lipases or transaminases can resolve racemic mixtures, leveraging stereoselective enzymatic activity. This approach is common in chiral amine synthesis (analogous to ).

- Chiral Pool Synthesis : Starting from naturally occurring chiral precursors (e.g., amino acids) and modifying the side chain to introduce the thiophene moiety.

Key Considerations : Monitor enantiomeric purity via chiral HPLC or polarimetry .

Q. How can the molecular structure and chirality of this compound be confirmed experimentally?

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., SHELX software for refinement; ).

- Spectroscopic Methods :

- NMR : - and -NMR to confirm connectivity; NOESY for stereochemical assignment.

- Vibrational Spectroscopy : IR and Raman to identify functional groups (e.g., NH stretching at ~3300 cm).

- Circular Dichroism (CD) : Detect optical activity correlated with the (S)-enantiomer.

Validation : Cross-reference data with computational predictions (e.g., DFT-optimized structures; ).

Advanced Research Questions

Q. What computational methods are optimal for studying the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., neurotransmitter transporters; ).

- Docking Studies : Combine with AutoDock or Schrödinger Suite to model binding affinities to receptors (e.g., serotonin-norepinephrine reuptake inhibition; ).

Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

Contradictions may arise from enantiomeric impurities, assay conditions, or target selectivity. Mitigation strategies include:

- Enantiomeric Purity Assessment : Use chiral chromatography to rule out contamination by the (R)-enantiomer ().

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables.

- Mechanistic Profiling : Employ knockout cell lines or competitive binding assays to confirm target specificity (e.g., SNRI activity vs. off-target effects; ).

Case Study : Ammoxetine, a thiophene-containing SNRI, showed variable efficacy due to metabolic instability; structural analogs were designed to improve pharmacokinetics ().

Q. What strategies enhance the metabolic stability of this compound in preclinical studies?

- Structural Modifications :

- In Vitro Assays :

- Microsomal stability tests (human/rat liver microsomes) to identify metabolic hotspots.

- CYP450 inhibition studies to predict drug-drug interactions.

- Prodrug Design : Mask the amine as a carbamate or amide to improve bioavailability.

Example : Duloxetine derivatives use similar strategies to enhance CNS penetration ().

Q. How do steric and electronic effects of the thiophene moiety influence the compound’s physicochemical properties?

- Steric Effects : The rigid thiophene ring restricts conformational flexibility, potentially improving binding selectivity (analogous to adamantyl groups; ).

- Electronic Effects :

- The sulfur atom’s lone pairs enhance π-stacking with aromatic residues in target proteins.

- Thiophene’s electron-rich nature increases susceptibility to electrophilic substitution, impacting reactivity in derivatization reactions.

Experimental Validation : Compare logP, pKa, and solubility with non-thiophene analogs ().

Methodological Tables

Q. Table 1. Key Computational Parameters for DFT Studies

| Parameter | Recommended Value | Basis Set | Functional | Reference |

|---|---|---|---|---|

| Geometry Optimization | Gas Phase | 6-31G(d) | B3LYP | |

| Solvent Correction | Water (PCM) | 6-311++G** | M06-2X | |

| Vibrational Analysis | Harmonic | 6-31G(d) | B3LYP-D3 |

Q. Table 2. Chiral Resolution Methods

| Method | Success Rate | Purity Threshold | Application Example |

|---|---|---|---|

| Enzymatic Resolution | 85–90% ee | ≥99% | (S)-1-(2,5-Dimethylphenyl) derivatives () |

| Chiral HPLC | >99% ee | ≥99.5% | Adamantyl-substituted amines () |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.